5-羟基-1H-吲唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

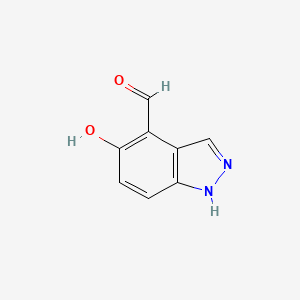

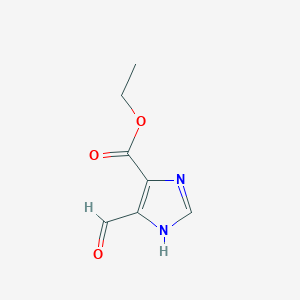

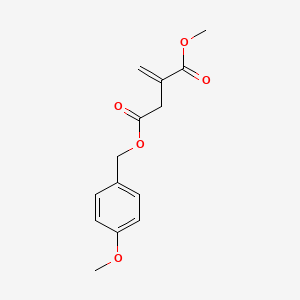

5-Hydroxy-1H-indazole-4-carbaldehyde is an organic compound that belongs to the class of indazole derivatives . It is also known as 5-Hydroxyindazole-4-carbaldehyde and 5-hydroxy-1H-indazole-4-carboxaldehyde . The compound is mainly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of 1H-indazoles, including 5-hydroxy-1H-indazole-4-carbaldehyde, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of 5-hydroxy-1H-indazole-4-carbaldehyde is C8H6N2O2 . It has a molecular weight of 162.14500 .Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .科学研究应用

合成和化学性质

合成技术:1H-吲唑-3-甲醛,一种与 5-羟基-1H-吲唑-4-甲醛密切相关的化合物,可以通过酸性条件下吲哚的开环,然后进行重氮化和环化来合成。该方法以其成本低、适合工业化生产而著称 (龚萍,2012)。

结构分析:已经对 1H-吲唑-3-甲醛进行了详细的结构、光谱(FT-IR、FT-拉曼)和计算(DFT)分析。这种化合物代表了自然界中发现的吲唑的一个罕见例子,并具有复杂的分子间相互作用,这些相互作用已通过各种分析技术进行了研究 (B. Morzyk-Ociepa 等,2021)。

在材料科学中的应用

- 电极钝化:5-羟基-1H-吲唑 (HI) 已被研究作为电池中过锂化层状氧化物正极的成膜添加剂。由 HI 氧化分解形成的保护膜提高了电极的循环性能 (Yoon-Sok Kang 等,2014)。

新型化合物的合成

衍生物合成:通过使叠氮化钠与 α,β-乙炔醛反应,已经高效温和地合成了各种 5-取代-4-甲醛-1,2,3-三唑衍生物,展示了这些化合物在化学合成中的多功能性 (M. Journet 等,2001)。

复杂化合物的开发:使用 1,3-二苯基-1H-吡唑-4-甲醛和卤代试剂合成了含有洛索新的新型化合物。这些化合物表现出潜在的抗氧化和抗肿瘤活性,突出了吲唑衍生物的生物医学应用 (A. Hassanien 等,2022)。

荧光和传感应用

荧光探针:通过涉及三唑-4-甲醛衍生物的铃木偶联反应合成了新型荧光探针 DBTC。该探针对高半胱氨酸表现出高选择性和灵敏度,表明其在生物医学传感应用中的潜力 (Yicheng Chu 等,2019)。

荧光染料:使用吡唑-4-甲醛合成了具有吡唑奥林匹克烯生色团的明亮荧光染料。这些化合物在溶液中表现出荧光,并具有作为弱碱的潜力,使其适用于酸性环境中的传感应用 (Anna Wrona-Piotrowicz 等,2022)。

作用机制

Target of Action

5-Hydroxy-1H-indazole-4-carbaldehyde, as an indazole derivative, is likely to interact with multiple receptors . Indazole derivatives have been found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors . .

Mode of Action

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Indazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with indazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

未来方向

Indazole derivatives, including 5-hydroxy-1H-indazole-4-carbaldehyde, have been gaining considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on developing novel methods for the regiocontrolled synthesis of substituted indazoles due to their applications in pharmaceuticals and agrochemicals .

生化分析

Biochemical Properties

5-Hydroxy-1H-indazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases. The nature of these interactions often involves the formation of covalent bonds with the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. For instance, 5-hydroxy-1H-indazole-4-carbaldehyde can act as an inhibitor of certain oxidoreductases, thereby modulating redox reactions within the cell .

Cellular Effects

The effects of 5-hydroxy-1H-indazole-4-carbaldehyde on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by activating intrinsic apoptotic pathways. It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. Additionally, 5-hydroxy-1H-indazole-4-carbaldehyde can affect the cell cycle, causing cell cycle arrest at specific phases, which contributes to its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 5-hydroxy-1H-indazole-4-carbaldehyde exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as DNA and proteins. This binding can lead to the inhibition of enzyme activity, such as the inhibition of tyrosine kinases, which are crucial for cell signaling and proliferation. Additionally, 5-hydroxy-1H-indazole-4-carbaldehyde can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-hydroxy-1H-indazole-4-carbaldehyde have been studied over various time frames. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its efficacy. Studies have shown that 5-hydroxy-1H-indazole-4-carbaldehyde remains stable under controlled conditions for extended periods, but its degradation can be accelerated by exposure to light and heat. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-hydroxy-1H-indazole-4-carbaldehyde in animal models vary with dosage. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range induces therapeutic effects without causing adverse reactions. Exceeding this threshold can result in toxic effects, highlighting the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

5-Hydroxy-1H-indazole-4-carbaldehyde is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion. The interaction of 5-hydroxy-1H-indazole-4-carbaldehyde with these enzymes can also influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of 5-hydroxy-1H-indazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Additionally, binding proteins within the cytoplasm can facilitate the localization and accumulation of 5-hydroxy-1H-indazole-4-carbaldehyde in specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-hydroxy-1H-indazole-4-carbaldehyde is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria and nucleus, where it exerts its biochemical effects. The localization of 5-hydroxy-1H-indazole-4-carbaldehyde within these organelles can impact its activity and function, including its role in modulating mitochondrial respiration and nuclear gene expression .

属性

IUPAC Name |

5-hydroxy-1H-indazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-4-6-5-3-9-10-7(5)1-2-8(6)12/h1-4,12H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDOZSGMSABEDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572883 |

Source

|

| Record name | 5-Hydroxy-1H-indazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213330-84-8 |

Source

|

| Record name | 5-Hydroxy-1H-indazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B1368845.png)

![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)